molecular formula C30H33N5O2S B12155778 2-[[5-(4-tert-butylphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

2-[[5-(4-tert-butylphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

Cat. No.: B12155778
M. Wt: 527.7 g/mol
InChI Key: DWUIDEOJYRHCAY-DXJNIWACSA-N
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Description

  • Preparation Methods

    • Unfortunately, detailed synthetic routes for this specific compound are not widely available in the literature.
    • it likely involves the condensation of appropriate precursors under specific conditions.
    • Industrial production methods may involve large-scale synthesis using optimized protocols.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including:

        Oxidation: Oxidative processes that modify functional groups.

        Reduction: Reduction of specific moieties.

        Substitution: Substitution reactions at specific positions.

    • Common reagents and conditions would depend on the specific reaction type.
    • Major products formed would vary based on the reaction pathway.
  • Scientific Research Applications

      Chemistry: The compound’s unique structure may inspire new ligands or catalysts.

      Biology: It could serve as a probe for biological studies due to its diverse functional groups.

      Industry: Perhaps in materials science or specialty chemicals.

  • Mechanism of Action

    • Unfortunately, specific information about its mechanism of action is not readily available.
    • Further research would be needed to elucidate its targets and pathways.
  • Comparison with Similar Compounds

    • Similar compounds include:

        2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: (CAS: 15082-28-7).

        2-(4-tert-butylphenyl)-4-ethyl-1,2,4-triazole-3-thiol: (CAS: 903766-93-8).

      • Others with related structures.

    Remember that while this compound shows promise, further research is essential to unlock its full potential

    Properties

    Molecular Formula

    C30H33N5O2S

    Molecular Weight

    527.7 g/mol

    IUPAC Name

    2-[[5-(4-tert-butylphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

    InChI

    InChI=1S/C30H33N5O2S/c1-5-35-28(24-13-15-25(16-14-24)30(2,3)4)33-34-29(35)38-21-27(36)32-31-19-22-11-17-26(18-12-22)37-20-23-9-7-6-8-10-23/h6-19H,5,20-21H2,1-4H3,(H,32,36)/b31-19-

    InChI Key

    DWUIDEOJYRHCAY-DXJNIWACSA-N

    Isomeric SMILES

    CCN1C(=NN=C1SCC(=O)N/N=C\C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C

    Canonical SMILES

    CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C

    Origin of Product

    United States

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